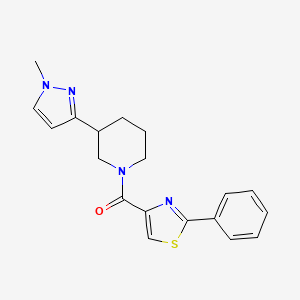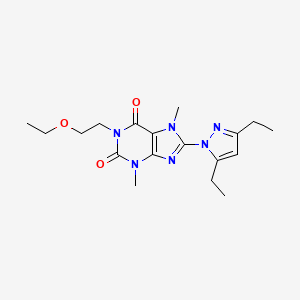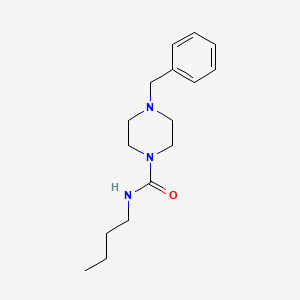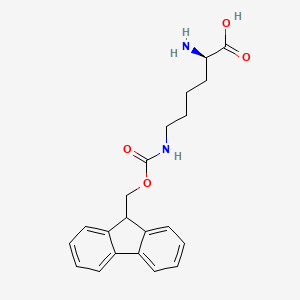
H-D-Lys(Fmoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Lys(Fmoc)-OH: , also known as N-α-(9-Fluorenylmethyloxycarbonyl)-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha-amino group of lysine, which helps in preventing unwanted side reactions during peptide chain elongation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Lys(Fmoc)-OH typically involves the protection of the lysine amino group with the Fmoc group. The process begins with the reaction of lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The product is then purified through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The reagents and solvents are added in precise amounts, and the reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: H-D-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF, which allows for further peptide chain elongation.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF or DCM.
Major Products Formed:
Deprotection: Removal of the Fmoc group yields free lysine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Aplicaciones Científicas De Investigación
H-D-Lys(Fmoc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is a key building block in the synthesis of peptides and proteins, which are essential for studying biological processes and developing therapeutic agents.
Drug Development: The compound is used in the design and synthesis of peptide-based drugs, including cancer therapeutics and antimicrobial agents.
Bioconjugation: this compound is employed in the modification of biomolecules, such as attaching peptides to proteins or other molecules for targeted delivery and imaging.
Mecanismo De Acción
The primary mechanism of action of H-D-Lys(Fmoc)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the alpha-amino group of lysine, preventing unwanted side reactions during peptide chain elongation. Once the desired peptide sequence is assembled, the Fmoc group is removed using a base like piperidine, allowing the free amino group to participate in further reactions or modifications.
Comparación Con Compuestos Similares
H-D-Lys(Fmoc)-OH can be compared with other Fmoc-protected amino acids, such as:
- N-α-(9-Fluorenylmethyloxycarbonyl)-L-alanine (Fmoc-Ala-OH)
- N-α-(9-Fluorenylmethyloxycarbonyl)-L-glycine (Fmoc-Gly-OH)
- N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH)
Uniqueness: this compound is unique due to the presence of the lysine side chain, which contains an additional amino group. This allows for further functionalization and modification, making it a versatile building block in peptide synthesis.
Propiedades
IUPAC Name |
(2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQBUPMYCNRBCQ-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
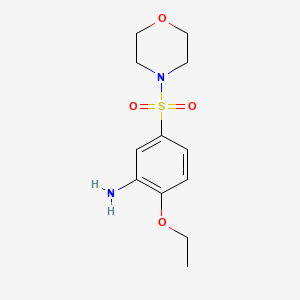
![3'-(4-Chlorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2749191.png)
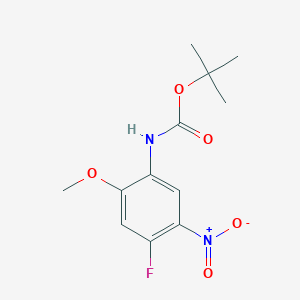
![2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749198.png)
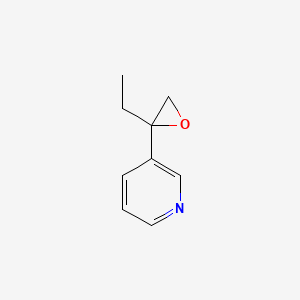
![2-(1,2-benzoxazol-3-yl)-N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]acetamide](/img/structure/B2749201.png)
![Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2749202.png)
![N,N-diethyl-2-[3-({[(4-fluorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide](/img/structure/B2749204.png)

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid](/img/structure/B2749206.png)
